1-[(4-Chlorophenyl)methyl]-4-(pyridin-3-ylmethyl)piperazine
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Overview
Description
1-[(4-Chlorophenyl)methyl]-4-(pyridin-3-ylmethyl)piperazine is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
The synthesis of 1-[(4-Chlorophenyl)methyl]-4-(pyridin-3-ylmethyl)piperazine involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach is the Ugi reaction, which is a multicomponent reaction that allows for the formation of complex molecules in a single step . Industrial production methods often involve the use of parallel solid-phase synthesis and photocatalytic synthesis to achieve high yields and purity .
Chemical Reactions Analysis
1-[(4-Chlorophenyl)methyl]-4-(pyridin-3-ylmethyl)piperazine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown promise in studies related to enzyme inhibition and receptor binding.
Medicine: It has been investigated for its potential anti-allergic and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 1-[(4-Chlorophenyl)methyl]-4-(pyridin-3-ylmethyl)piperazine involves its interaction with specific molecular targets. It has been shown to bind to certain receptors, leading to the modulation of signaling pathways. This interaction triggers a cascade of biochemical events that result in its observed biological effects .
Comparison with Similar Compounds
1-[(4-Chlorophenyl)methyl]-4-(pyridin-3-ylmethyl)piperazine can be compared to other piperazine derivatives such as:
Levocetirizine: Known for its potent anti-allergic properties.
Aripiprazole: Used as an antipsychotic medication.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique chemical structure and versatile reactivity make it a valuable compound for further research and development.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-4-(pyridin-3-ylmethyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3/c18-17-5-3-15(4-6-17)13-20-8-10-21(11-9-20)14-16-2-1-7-19-12-16/h1-7,12H,8-11,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCWQZMLKEXOVHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)CC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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